molecular formula C15H14F3N3O4S2 B1667986 Bendroflumethiazide CAS No. 73-48-3

Bendroflumethiazide

Cat. No. B1667986
CAS RN: 73-48-3
M. Wt: 421.4 g/mol
InChI Key: HDWIHXWEUNVBIY-UHFFFAOYSA-N
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Description

Bendroflumethiazide is a type of medicine called a diuretic . It’s used to treat high blood pressure (hypertension) and the build-up of fluid in your body (oedema) . Diuretics are sometimes called “water tablets” because they make you pee more, which helps get rid of extra fluid in your body .


Synthesis Analysis

The synthesis of Bendroflumethiazide involves dissolving an accurately weighed quantity of USP Bendroflumethiazide RS in methanol, and diluting quantitatively and stepwise with methanol to obtain a solution having a known concentration of about 50 µg per mL .


Molecular Structure Analysis

The molecular formula of Bendroflumethiazide is C15H14F3N3O4S2 . Its average mass is 421.415 Da and its monoisotopic mass is 421.037781 Da .


Chemical Reactions Analysis

As a diuretic, Bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water . Thiazides like Bendroflumethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter .


Physical And Chemical Properties Analysis

Bendroflumethiazide has a molecular formula of C15H14F3N3O4S2 and an average mass of 421.415 Da . It is well absorbed from the GI tract and excreted in the urine, mainly by tubular secretion . The maximum effect is at about 4–6 hours with a duration of 8–12 hours .

Scientific Research Applications

1. Cardiovascular and Metabolic Effects

Bendroflumethiazide (BFTZ) has been studied for its effects on coronary risk factors in postmenopausal women. In a double-blind trial, it was observed that BFTZ influenced serum lipids, fasting blood glucose, body weight, and blood pressure (Christiansen et al., 1981).

2. Antihypertensive Properties

BFTZ has been compared with propranolol for its antihypertensive effects in middle-aged men with mild to moderately severe essential hypertension. The study found equal efficacy in blood pressure reduction between the two groups (Berglund & Andersson, 1981).

3. Renal Stone Prevention

BFTZ has been effective in reducing urinary calcium excretion in patients with recurrent calcium-containing renal stones. A significant decrease in stone formation was noted during treatment with BFTZ (Backman et al., 1979).

4. Bioavailability Studies

Research on the bioavailability of BFTZ indicates that food intake does not significantly influence the absorption of the drug (Beermann et al., 2009).

5. Effects on Blood Pressure and Arterial Stiffness

In a study comparing BFTZ with indapamide in stroke patients, both drugs similarly influenced arterial blood pressure and stiffness, suggesting a direct effect on vascular function (Alem et al., 2008).

6. Calcium Metabolism

BFTZ has been investigated for its effects on total, ultrafiltrable, and ionized calcium in serum in normocalcaemic renal stone formers and hyperparathyroidism patients. The results indicated an increase in total calcium without significant changes in ultrafiltrable or ionized calcium (Jørgensen et al., 2009).

7. Effects on Renal Handling of Electrolytes

BFTZ significantly altered the tubular reabsorption of calcium and magnesium in both normocalcaemic renal stone formers and hyperparathyroid patients (Jørgensen & Transbøl, 2009).

8. Prostacyclin Production

A study investigating the mechanisms of action of BFTZ in hypertension suggested that it might reduce peripheral resistance by increasing prostacyclin biosynthesis (Webster et al., 1980).

9. Long-term Treatment in Stone Formers

Long-term treatment with BFTZ in calcium oxalate stone formers showed a beneficial effect in preventing new stone formation, highlighting its effectiveness in this application (Ahlstrand et al., 1984).

10. Stability Studies

BFTZ has been subjected to comprehensive stability studies, which are crucial in the drug development process for ensuring the drug's efficacy and quality (Veeraswami & Naveen, 2021).

Future Directions

There is a clear need for new studies directly comparing the effect of Bendroflumethiazide and other drugs on the outcomes of interest . The most robust evidence is for high-dose loop diuretic treatment over low-dose treatment for patients admitted to hospital with HF, yet this is not reflected in guidelines . There is an urgent need for more and better research on different diuretic strategies in patients with HF .

properties

IUPAC Name

3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
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InChI

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)
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InChI Key

HDWIHXWEUNVBIY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Source PubChem
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Molecular Formula

C15H14F3N3O4S2
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DSSTOX Substance ID

DTXSID5022647
Record name Bendroflumethiazide
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Molecular Weight

421.4 g/mol
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Physical Description

Solid
Record name Bendroflumethiazide
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Solubility

>63.2 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN ALC & ACETONE, Insoluble in chloroform, benzene, ether., In water, 108.3 mg/l at 25 °C., 2.14e-01 g/L
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Mechanism of Action

As a diuretic, bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like bendroflumethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of bendroflumethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/, ...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for BENDROFLUMETHIAZIDE (11 total), please visit the HSDB record page.
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Product Name

Bendroflumethiazide

Color/Form

Crystals from dioxane., WHITE TO CREAM-COLORED, FINELY DIVIDED, CRYSTALLINE POWDER

CAS RN

73-48-3
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Melting Point

222-223 °C, 224.5 to 225.5 °C (also reported as 221 to 223 °C), 221 - 223 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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